REACTION_CXSMILES
|
[N:1]([C:4]1([CH2:20][C:21](OCC)=[O:22])[C:17]2[CH:16]=[C:15]([Cl:18])[N:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][C:7]([Br:19])=[CH:8][CH:9]=2)=[N+]=[N-].[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:4]1([CH2:20][CH2:21][OH:22])[C:17]2[CH:16]=[C:15]([Cl:18])[N:14]=[CH:13][C:12]=2[O:11][C:10]2[C:5]1=[CH:6][C:7]([Br:19])=[CH:8][CH:9]=2 |f:1.2.3.4.5.6|
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Name
|
ethyl 2-(5-azido-7-bromo-3-chloro-5H-chromeno[2,3-c]pyridin-5-yl)acetate
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Quantity
|
40.82 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C1(C2=CC(=CC=C2OC=2C=NC(=CC21)Cl)Br)CC(=O)OCC
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
116 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for additional 10 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
Upon complete addition
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Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with sodium sulfate decahydrate (50 g)
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Type
|
STIRRING
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Details
|
stirred for 20 minutes at RT
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Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
Celite was added to the reaction mixture
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue was purified by chromatography [1-2% (2M ammonia in MeOH)/DCM]
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1(C2=CC(=CC=C2OC=2C=NC(=CC21)Cl)Br)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 48.6 mmol | |
AMOUNT: MASS | 17.3 g | |
YIELD: PERCENTYIELD | 50.5% | |
YIELD: CALCULATEDPERCENTYIELD | 50.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |